molecular formula C10H14N2OS B7865169 2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide

2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide

Cat. No.: B7865169
M. Wt: 210.30 g/mol
InChI Key: UIPYURFZSAOJFC-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide is a compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and a thiophene ring.

Preparation Methods

The synthesis of 2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with thiophene-3-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is subsequently reacted with chloroacetyl chloride to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the amino group can participate in hydrogen bonding and other interactions that influence the compound’s overall biological activity .

Comparison with Similar Compounds

2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-5-10(13)12(9-1-2-9)6-8-3-4-14-7-8/h3-4,7,9H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPYURFZSAOJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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